molecular formula C6H9NOS2 B3045374 4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- CAS No. 10574-68-2

4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo-

Cat. No.: B3045374
CAS No.: 10574-68-2
M. Wt: 175.3 g/mol
InChI Key: RDTCWIVFHBFWAI-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- is a heterocyclic compound that contains a thiazolidinone ring. This compound is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The presence of the thiazolidinone ring imparts unique chemical properties to the compound, making it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- typically involves the cyclization of thiosemicarbazones with α-haloketones under basic conditions. One common method is the reaction of thiosemicarbazide with isopropylidene ketone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which then cyclizes to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of 4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antidiabetic agent.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- can be compared with other thiazolidinone derivatives, such as:

    4-Thiazolidinone, 3-methyl-2-thioxo-: Similar structure but lacks the isopropyl group.

    4-Thiazolidinone, 3-ethyl-2-thioxo-: Contains an ethyl group instead of an isopropyl group.

    4-Thiazolidinone, 3-phenyl-2-thioxo-: Contains a phenyl group, which imparts different chemical properties.

The uniqueness of 4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- lies in its specific substitution pattern, which influences its biological activity and chemical reactivity.

Properties

IUPAC Name

3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS2/c1-4(2)7-5(8)3-10-6(7)9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTCWIVFHBFWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CSC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365629
Record name 4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10574-68-2
Record name 4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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